molecular formula C10H11NO2 B12892156 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one

7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B12892156
M. Wt: 177.20 g/mol
InChI Key: LZAPEQQGKGRYBD-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a methyl ketone in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline form.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolinones.

Scientific Research Applications

Chemistry

In chemistry, 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, compounds in the quinolinone family are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, these compounds are explored for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.

Industry

Industrially, quinolinone derivatives may be used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would require detailed study and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-one: A parent compound with similar structural features.

    3-Methylquinolin-2(1H)-one: A methylated derivative with comparable properties.

    7-Hydroxyquinolin-2(1H)-one: A hydroxylated derivative with distinct biological activities.

Uniqueness

7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinolinone derivatives.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

7-hydroxy-3-methyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H11NO2/c1-6-4-7-2-3-8(12)5-9(7)11-10(6)13/h2-3,5-6,12H,4H2,1H3,(H,11,13)

InChI Key

LZAPEQQGKGRYBD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=C2)O)NC1=O

Origin of Product

United States

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